Framycetin sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

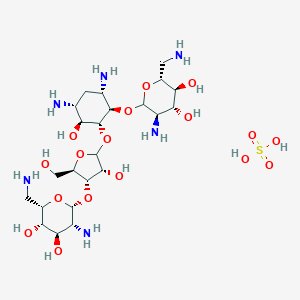

Framycetin sulfate is an aminoglycoside antibiotic derived from Streptomyces fradiae. It is primarily used in the treatment of bacterial infections, particularly those involving the eyes, ears, and skin. This compound is known for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Framycetin sulfate is synthesized through a fermentation process involving Streptomyces fradiae. The bacterium produces neomycin, which is then hydrolyzed to yield neamine and neobiosamine B. These components are further processed to obtain framycetin .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces fradiae. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify the antibiotic. The final product is then converted to its sulfate form for medical use .

Analyse Des Réactions Chimiques

Primary Reaction Pathways

Framycetin sulfate undergoes four principal reaction types:

*Note: Substitution reactions are theorized but not experimentally detailed in available literature.

Degradation Products Under Forced Conditions

Forced degradation studies reveal distinct products based on reaction environments:

Key finding: this compound is highly stable under photolytic conditions but sensitive to hydrolytic, oxidative, and thermal stress .

Stability in Aqueous Solutions

- pH Dependency : Stability decreases in strongly acidic (pH < 3) or alkaline (pH > 9) media due to accelerated hydrolysis .

- Temperature : Half-life reduces significantly above 40°C, with rapid degradation at 60°C .

Analytical Methods for Reaction Monitoring

- HPTLC : Silica gel plates with acetonitrile:methanol:water (7.5:0.5:2) mobile phase resolve this compound (Rf 0.46 ± 0.02) from degradants .

- HPLC-UV : Utilizes 2,4-dinitrofluorobenzene derivatization for quantification (λ = 365 nm) .

Pharmacological Implications of Degradation

- Loss of Efficacy : Hydrolysis products (neamine, neobiosamine B) lack antibacterial activity .

- Toxicity Risks : Oxidized derivatives may exhibit nephrotoxic or ototoxic effects, though data remain limited .

Citations reflect peer-reviewed studies from PubMed Central, DrugBank, and analytical chemistry journals.

Applications De Recherche Scientifique

Therapeutic Uses

Framycetin sulfate is primarily indicated for the treatment of bacterial infections in the skin and eyes. Its broad-spectrum activity makes it effective against many aerobic gram-negative and some gram-positive bacteria, including Staphylococcus aureus. The following table summarizes its key therapeutic applications:

Efficacy in Wound Healing

Recent studies have examined the effectiveness of this compound in enhancing wound healing processes. A comparative study assessed this compound against other topical treatments in diabetic rat models, revealing significant findings:

- Wound Healing Rate : this compound demonstrated a notable wound healing rate compared to other creams tested. In a study involving incision and excision wound models, the tensile strength of wounds treated with this compound was significantly higher than those treated with alternative creams .

- Statistical Outcomes : The study reported that wounds treated with this compound healed within 21 days compared to 17 days for the most effective cream tested (cream B). The tensile strength measurements were as follows:

| Group | Tensile Strength (g) ± SEM |

|---|---|

| Cream A | 825 ± 22.36 |

| Cream B | 941.66 ± 15.36*** |

| This compound | 920.83 ± 10.04** |

*Note: Values are expressed as means ± SEM for six rats per group; significance levels are indicated by asterisks (P < 0.01, *** P < 0.001) .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it is essential to consider potential side effects:

- Local Reactions : Common side effects include irritation, discomfort, and stinging sensations at the application site .

- Allergic Reactions : There is a risk of allergic reactions in sensitive individuals, particularly among those with known allergies to aminoglycosides such as neomycin .

- Resistance Development : Prolonged use may lead to the overgrowth of non-susceptible organisms, necessitating careful monitoring during treatment .

Case Studies and Further Research

Further investigations are warranted to explore additional applications of this compound, particularly in combination therapies or novel formulations that may enhance its efficacy while minimizing resistance development.

Mécanisme D'action

Framycetin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leading to the production of faulty proteins that are essential for bacterial growth and survival. The antibiotic is particularly effective against aerobic bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Neomycin B: A closely related aminoglycoside antibiotic produced by the same bacterium, Streptomyces fradiae.

Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

Gentamicin: An aminoglycoside antibiotic used to treat severe bacterial infections.

Uniqueness

Framycetin sulfate is unique in its specific binding to the 30S ribosomal subunit, which results in a high degree of specificity and potency against certain bacterial strains. Its broad-spectrum activity and effectiveness in topical formulations make it a valuable antibiotic in both clinical and research settings .

Propriétés

Numéro CAS |

1405-10-3 |

|---|---|

Formule moléculaire |

C23H48N6O17S |

Poids moléculaire |

712.7 g/mol |

Nom IUPAC |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1 |

Clé InChI |

OIXVKQDWLFHVGR-GQTDVWSESA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

SMILES isomérique |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

SMILES canonique |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Key on ui other cas no. |

1405-10-3 |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

1404-04-2 (Parent) |

Solubilité |

Soluble in water ... solutions up to 250 mg/mL may be prepared Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents |

Synonymes |

Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |

Origine du produit |

United States |

Q1: How does neomycin sulfate exert its antibacterial effect?

A1: [] Neomycin sulfate is an aminoglycoside antibiotic that acts by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to bacterial cell death. For more information on this mechanism, refer to [Formation of antibiotic, biodegradable/bioabsorbable polymers by processing with neomycin sulfate and its inclusion compound with β‐cyclodextrin].

Q2: What is the molecular formula and weight of neomycin sulfate?

A2: While the provided research papers don't explicitly state the molecular formula and weight, this information can be readily found in chemical databases like PubChem and ChemSpider. Please refer to those resources for detailed structural information.

Q3: Has neomycin sulfate been incorporated into polymeric materials for medical applications?

A3: [] Yes, neomycin sulfate has been successfully incorporated into poly(L-lactic acid) (PLLA) and poly(e-caprolactone) (PCL) films. These films demonstrated antibacterial activity against Escherichia coli, suggesting their potential use in biodegradable/bioabsorbable sutures for preventing post-surgical infections. This research is detailed in [Formation of antibiotic, biodegradable/bioabsorbable polymers by processing with neomycin sulfate and its inclusion compound with β‐cyclodextrin].

Q4: What is the impact of hexadecyl alcohol on neomycin sulfate release from polymeric films?

A4: [] Research indicates that hexadecyl alcohol can suppress or decrease the release of neomycin sulfate from both ethyl cellulose and polyamide films. Conversely, tributyl citrate, another plasticizer, was found to increase neomycin sulfate release from ethyl cellulose films. These findings highlight the importance of plasticizer selection in controlling drug release from polymeric drug delivery systems. This research is detailed in [In Vitro Release of Neomycin Sulfate from Polymeric Films].

Q5: What is the impact of pH on the stability of neomycin sulfate in solutions?

A5: [] Studies show that adjusting the pH value of neomycin sulfate solutions to between 4 and 5 using hydrochloric acid (HCl) prevents the solution from turning yellow after sterilization at 100 °C. This suggests that maintaining a slightly acidic environment enhances the stability of neomycin sulfate solutions during sterilization. This research is detailed in [Preparation and Quality Control of Sterilized Neomycin Sulfate Solution].

Q6: What is the bioavailability of neomycin sulfate after oral administration in swine?

A6: [] Research indicates that the absolute bioavailability of neomycin sulfate after oral administration in swine is relatively low at 4.84% ± 0.03. This suggests that a significant portion of the orally administered dose is not absorbed into the systemic circulation. This finding has implications for dosing regimens and efficacy of oral neomycin sulfate in swine. This research is detailed in [Pharmacokinetics of neomycin sulfate after intravenous and oral administrations in swine.].

Q7: Has neomycin sulfate been investigated for its efficacy in treating colibacillosis in turkeys?

A7: [] Yes, neomycin sulfate has been studied for its efficacy in controlling mortality associated with colibacillosis (caused by Escherichia coli) in growing turkeys. The study demonstrated that administering neomycin sulfate in drinking water effectively reduced mortality in turkeys challenged with E. coli. This research is detailed in [Efficacy of neomycin sulfate water medication on the control of mortality associated with colibacillosis in growing turkeys.].

Q8: What is the impact of neomycin sulfate on the growth of probiotic bacteria?

A8: [] Research indicates that neomycin sulfate significantly inhibits the growth of several probiotic bacteria, including Lactobacillus acidophilus, Bifidobacterium bifidum, Lactobacillus bulgaricus, Lactobacillus rhamnosus, and Lactobacillus casei. This finding suggests that neomycin sulfate use could potentially disrupt the balance of beneficial gut microbiota. This research is detailed in [Effect of polimixin B and neomycin sulfate on growth of selected probiotics].

Q9: Are there any known mechanisms of resistance to neomycin sulfate in bacteria?

A9: While the provided papers don't extensively cover specific resistance mechanisms, it is a well-known phenomenon with aminoglycosides. Resistance can develop through enzymatic inactivation of the antibiotic, modification of the ribosomal binding site, and decreased permeability of the bacterial cell wall. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance.

Q10: What are the potential adverse effects of neomycin sulfate on the skin?

A10: Although not extensively discussed in the provided research, neomycin sulfate, like other aminoglycosides, can cause allergic contact dermatitis in some individuals. This is a type IV hypersensitivity reaction, and its symptoms can range from mild irritation to severe skin inflammation. This information highlights the importance of careful consideration and potential allergy testing before topical use.

Q11: What analytical methods are commonly used to quantify neomycin sulfate?

A11: [, , ] Several analytical methods have been employed for the quantification of neomycin sulfate, including high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection, spectrophotometry, and microbiological assays. The choice of method often depends on the specific application, required sensitivity, and available resources. For more details, refer to the papers [DEVELOPMENT OF THE METHOD FOR QUANTITATIVE DETERMINATION OF NEOMYCIN SULFATE IN VETERINARY PREPARATIONS WITH PRECOLUMN DERIVATIZATION AND FLUORESCENT DETECTION], [HPLC-ELSD determination of neomycin sulfate and its related substance neamine], and [Validation of Microbiological Assay Design of Neomycin Sulfate in 30 x 30 cm Rectangular Antibiotica Plate].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.